mp-dLAE-PABC-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mp-dLAE-PABC-MMAE is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is an agent-linker conjugate that incorporates the potent tubulin inhibitor Monomethyl auristatin E. This compound is utilized to deliver targeted cytotoxic treatment, particularly in cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mp-dLAE-PABC-MMAE involves the conjugation of Monomethyl auristatin E with a linker that includes a dipeptide motif designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . The Val-Cit-PABC linker technology is commonly used in this process .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the linker and its subsequent conjugation with Monomethyl auristatin E under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: mp-dLAE-PABC-MMAE undergoes various chemical reactions, including cleavage by extracellular enzymes, such as elastase, which leads to the release of the cytotoxic payload . The compound is designed to be stable in circulation and to release the payload upon internalization and lysosomal degradation .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Monomethyl auristatin E, the Val-Cit-PABC linker, and various solvents and catalysts to facilitate the conjugation process .
Major Products Formed: The major product formed from the reactions involving this compound is the antibody-drug conjugate, which consists of the antibody linked to the cytotoxic agent Monomethyl auristatin E via the PABC linker .
Aplicaciones Científicas De Investigación
mp-dLAE-PABC-MMAE has a wide range of scientific research applications, particularly in the field of cancer therapy. It is used to create antibody-drug conjugates that target specific cancer cells, delivering the cytotoxic agent directly to the tumor site . This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment . Additionally, this compound is used in research to study the mechanisms of drug delivery and the development of new cancer therapies .
Mecanismo De Acción
The mechanism of action of mp-dLAE-PABC-MMAE involves the targeted delivery of Monomethyl auristatin E to cancer cells. The compound is internalized by the cancer cells, where the PABC linker is cleaved by lysosomal enzymes, releasing the cytotoxic agent . Monomethyl auristatin E then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cells .
Comparación Con Compuestos Similares
mp-dLAE-PABC-MMAE is unique in its use of the Val-Cit-PABC linker technology, which provides stability in circulation and efficient release of the cytotoxic payload upon internalization . Similar compounds include other antibody-drug conjugates that use different linkers and cytotoxic agents, such as vedotin, which is used in clinically tested ADCs like Polivy, Adcetris, and Padcev . These compounds also target cancer cells but may differ in their stability, efficacy, and toxicity profiles .
Propiedades
Fórmula molecular |
C68H102N10O17 |
---|---|
Peso molecular |
1331.6 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2R)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H102N10O17/c1-16-41(8)59(51(93-14)36-55(82)77-33-20-23-50(77)61(94-15)42(9)62(86)69-43(10)60(85)46-21-18-17-19-22-46)75(12)67(91)57(39(4)5)74-66(90)58(40(6)7)76(13)68(92)95-37-45-24-26-47(27-25-45)71-64(88)48(28-31-56(83)84)73-63(87)44(11)70-65(89)49(35-38(2)3)72-52(79)32-34-78-53(80)29-30-54(78)81/h17-19,21-22,24-27,29-30,38-44,48-51,57-61,85H,16,20,23,28,31-37H2,1-15H3,(H,69,86)(H,70,89)(H,71,88)(H,72,79)(H,73,87)(H,74,90)(H,83,84)/t41-,42+,43+,44-,48-,49+,50-,51+,57-,58-,59-,60+,61+/m0/s1 |
Clave InChI |
BIASWKCAJQBPJZ-GZPSSCKOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H](CC(C)C)NC(=O)CCN4C(=O)C=CC4=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)CCN4C(=O)C=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.